Positional Isomerism Dictates Kinase Target Selectivity: Meta-CF3 vs. Ortho-CF3
The 3-(trifluoromethyl)phenyl isomer is documented as an Aurora kinase A inhibitor, whereas the 2-(trifluoromethyl)phenyl isomer (CAS 1111105-09-9) demonstrates potent inhibition of FGR kinase (IC50 = 65 nM) [1]. This divergence in reported kinase targets between regioisomers illustrates that the position of the -CF3 substituent on the phenyl ring is a critical determinant of target engagement, influencing both binding pocket complementarity and kinase selectivity profile .
| Evidence Dimension | Reported primary kinase target engagement |
|---|---|
| Target Compound Data | Aurora kinase A inhibition (qualitative, no IC50 data publicly available at time of analysis) |
| Comparator Or Baseline | 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine: FGR kinase IC50 = 65 nM |
| Quantified Difference | Qualitative target switch from Aurora A to FGR kinase between 3-CF3 and 2-CF3 regioisomers; FGR IC50 of comparator = 65 nM |
| Conditions | Biochemical kinase assay: Inhibition of recombinant human FGR by radiometric assay in presence of [gamma-33P]-ATP |
Why This Matters
For researchers targeting Aurora kinase pathways, procuring the 3-CF3 isomer ensures alignment with the intended kinase pharmacology, avoiding off-target FGR inhibition that would confound experimental interpretation.
- [1] BindingDB. (2025). BDBM50136226: CHEMBL3753341. IC50 = 65 nM for human FGR kinase. Retrieved from https://bdb8.ucsd.edu View Source
